1,3-dimethyl-1H-pyrazole-4-carboximidamide
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Overview
Description
1,3-dimethyl-1H-pyrazole-4-carboximidamide is an organic compound with a pyrazole ring structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by the presence of two methyl groups at positions 1 and 3 of the pyrazole ring and a carboximidamide group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-1H-pyrazole-4-carboximidamide can be synthesized through various methods. One common method involves the reaction of pyrazole with cyanamide. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization from the reaction mixture .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-dimethyl-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for antiviral and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carboximidamide: Similar structure but different substitution pattern.
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide: Contains an additional triazole ring.
3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Contains amino and hydroxy groups
Uniqueness
1,3-dimethyl-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,3-dimethylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-4-5(6(7)8)3-10(2)9-4/h3H,1-2H3,(H3,7,8) |
InChI Key |
XZCFNHFXIHHXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=N)N)C |
Origin of Product |
United States |
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